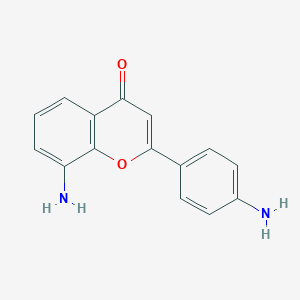

8-Amino-2-(4-aminophenyl)chromen-4-one

Description

Structure

3D Structure

Properties

CAS No. |

199460-09-8 |

|---|---|

Molecular Formula |

C15H12N2O2 |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

8-amino-2-(4-aminophenyl)chromen-4-one |

InChI |

InChI=1S/C15H12N2O2/c16-10-6-4-9(5-7-10)14-8-13(18)11-2-1-3-12(17)15(11)19-14/h1-8H,16-17H2 |

InChI Key |

CVYYMAGFKTYJAG-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)N)OC(=CC2=O)C3=CC=C(C=C3)N |

Canonical SMILES |

C1=CC2=C(C(=C1)N)OC(=CC2=O)C3=CC=C(C=C3)N |

Synonyms |

4H-1-Benzopyran-4-one,8-amino-2-(4-aminophenyl)-(9CI) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-Amino-2-(4-aminophenyl)chromen-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 8-Amino-2-(4-aminophenyl)chromen-4-one, a diamino-substituted flavone derivative. The synthesis involves a multi-step process commencing with commercially available starting materials and proceeding through key intermediates. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic route and logical workflow.

Synthetic Strategy Overview

The synthesis of this compound is strategically designed to proceed through a dinitro precursor, 8-nitro-2-(4-nitrophenyl)chromen-4-one. This intermediate is then subjected to a reduction reaction to yield the final diamino product. The key stages of this synthesis are:

-

Step 1: Nitration of 2'-hydroxyacetophenone to introduce a nitro group at the 3'-position, yielding 2'-hydroxy-3'-nitroacetophenone.

-

Step 2: Synthesis of the Flavone Core via the Baker-Venkataraman rearrangement, reacting 2'-hydroxy-3'-nitroacetophenone with 4-nitrobenzoyl chloride to form a 1,3-diketone intermediate.

-

Step 3: Acid-Catalyzed Cyclization of the 1,3-diketone to form the chromen-4-one ring system, resulting in 8-nitro-2-(4-nitrophenyl)chromen-4-one.

-

Step 4: Reduction of the Dinitro Compound to simultaneously convert both nitro groups to amino groups, affording the target molecule, this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for the key compounds.

Step 1: Synthesis of 2'-Hydroxy-3'-nitroacetophenone (Intermediate 1)

Reaction: Nitration of 2'-hydroxyacetophenone.

Experimental Protocol: In a flask maintained at 0-5 °C, 2'-hydroxyacetophenone (1.0 eq) is dissolved in concentrated sulfuric acid. A nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise to the stirred solution, ensuring the temperature does not exceed 5 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours. The mixture is then poured onto crushed ice, and the precipitated solid is filtered, washed with cold water until the washings are neutral, and dried. The crude product is a mixture of 3'- and 5'-nitro isomers, which can be separated by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford pure 2'-hydroxy-3'-nitroacetophenone as a pale yellow solid.

Quantitative Data for Intermediate 1:

| Parameter | Value | Reference |

| Molecular Formula | C₈H₇NO₄ | - |

| Molecular Weight | 181.15 g/mol | - |

| Appearance | Pale yellow solid | [1] |

| Melting Point | 96-98 °C | - |

| Yield | ~40-50% (after separation) | [1] |

Step 2 & 3: Synthesis of 8-Nitro-2-(4-nitrophenyl)chromen-4-one (Intermediate 2) via Baker-Venkataraman Rearrangement and Cyclization

Reaction: Formation of the dinitro-flavone core.

Experimental Protocol:

-

Part A: Acylation: To a solution of 2'-hydroxy-3'-nitroacetophenone (1.0 eq) in anhydrous pyridine, 4-nitrobenzoyl chloride (1.2 eq) is added portion-wise at 0 °C. The mixture is then stirred at room temperature for 12-16 hours. The reaction mixture is poured into ice-cold dilute hydrochloric acid to precipitate the ester, 2-acetyl-6-nitrophenyl 4-nitrobenzoate. The solid is filtered, washed with water, and dried.

-

Part B: Baker-Venkataraman Rearrangement: The dried ester from Part A is dissolved in anhydrous pyridine, and powdered potassium hydroxide (3.0 eq) is added. The mixture is stirred at room temperature for 3-4 hours, during which the potassium salt of the 1,3-diketone precipitates. The reaction is monitored by TLC.

-

Part C: Cyclization: The reaction mixture from Part B is acidified with glacial acetic acid and a catalytic amount of concentrated sulfuric acid is added. The mixture is then heated at 100 °C for 2 hours to effect cyclization. After cooling, the mixture is poured into ice water, and the precipitated 8-nitro-2-(4-nitrophenyl)chromen-4-one is filtered, washed with water, and recrystallized from a suitable solvent like ethanol or acetic acid.

Quantitative Data for Intermediate 2:

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₈N₂O₆ | - |

| Molecular Weight | 312.24 g/mol | - |

| Appearance | Yellow solid | - |

| Melting Point | >250 °C | - |

| Yield | ~60-70% (from 2'-hydroxy-3'-nitroacetophenone) | Estimated |

Step 4: Synthesis of this compound (Final Product)

Reaction: Reduction of the dinitro-flavone.

Experimental Protocol (Method A: Catalytic Hydrogenation): 8-Nitro-2-(4-nitrophenyl)chromen-4-one (1.0 eq) is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution. The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (40-50 psi) at room temperature for 6-8 hours. The progress of the reaction is monitored by TLC. Upon completion, the catalyst is removed by filtration through a celite bed, and the solvent is evaporated under reduced pressure. The resulting solid is purified by recrystallization to yield this compound.

Experimental Protocol (Method B: Reduction with SnCl₂/HCl): To a stirred solution of 8-nitro-2-(4-nitrophenyl)chromen-4-one (1.0 eq) in ethanol, an excess of stannous chloride dihydrate (SnCl₂·2H₂O, 6-8 eq) is added, followed by the slow addition of concentrated hydrochloric acid. The reaction mixture is then heated at reflux for 4-6 hours. After cooling, the mixture is poured into ice water and basified with a saturated sodium bicarbonate solution or dilute sodium hydroxide to precipitate the product. The solid is filtered, washed thoroughly with water, and dried. Purification is achieved by column chromatography or recrystallization.

Quantitative Data for the Final Product:

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₁₂N₂O₂ | - |

| Molecular Weight | 252.27 g/mol | - |

| Appearance | Yellowish solid | - |

| Melting Point | Not explicitly found | - |

| Yield (Catalytic Hydrogenation) | >80% | Estimated |

| Yield (SnCl₂/HCl) | ~70-80% | Estimated |

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the synthesis pathway and the general experimental workflow.

Caption: Overall synthesis pathway for this compound.

Caption: General experimental workflow for synthesis and analysis.

Concluding Remarks

The described synthetic pathway provides a viable and logical approach for the laboratory-scale preparation of this compound. The presented protocols are based on established organic chemistry reactions and can be adapted and optimized by skilled researchers. The choice of the reduction method in the final step may depend on the available equipment and the desired purity of the final compound, with catalytic hydrogenation generally offering cleaner reaction profiles. Further investigation into the biological activities of this compound and its derivatives may be warranted, given the known pharmacological importance of the flavone scaffold.

References

8-Amino-2-(4-aminophenyl)chromen-4-one: A Technical Guide on its Presumed Mechanism of Action

Disclaimer: Direct experimental studies detailing the mechanism of action for 8-Amino-2-(4-aminophenyl)chromen-4-one are not extensively available in the public domain. This guide, therefore, presents a hypothesized mechanism of action based on the well-documented biological activities of structurally related aminoflavones and 2-phenylchromen-4-one derivatives. The information herein is intended for researchers, scientists, and drug development professionals to provide a foundational understanding and guide future research.

Introduction

This compound belongs to the flavonoid class of compounds, specifically the aminoflavone subclass. Flavonoids are a diverse group of polyphenolic compounds widely found in nature, known for their broad spectrum of biological activities. The introduction of amino groups into the flavonoid scaffold can significantly modulate their pharmacological properties, often enhancing their anticancer and anti-inflammatory effects. This document outlines the probable signaling pathways and molecular interactions of this compound based on evidence from analogous compounds.

Core Putative Mechanisms of Action

The biological activity of this compound is likely multifaceted, primarily revolving around anti-inflammatory and anticancer effects. These are presumed to be mediated through the modulation of key signaling pathways and enzymes.

Anti-inflammatory Activity

The anti-inflammatory effects of aminoflavones are often attributed to their ability to interfere with pro-inflammatory signaling cascades. The primary hypothesized pathways are the NF-κB and MAPK signaling pathways.

-

NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation. In resting cells, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS] or cytokines), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Aminoflavones are thought to inhibit this pathway at various levels.

-

MAPK Signaling Pathway: Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide range of cellular processes, including inflammation. Key MAPK subfamilies involved in inflammation include ERK, JNK, and p38. These kinases can be activated by various stimuli and, in turn, activate downstream transcription factors that promote the expression of inflammatory mediators.

Anticancer Activity

The anticancer properties of chromen-4-one derivatives are believed to stem from their ability to inhibit key enzymes involved in cell proliferation and to induce apoptosis.[1]

-

Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA and are crucial for DNA replication and transcription. Inhibition of these enzymes leads to DNA damage and ultimately cell death. Several chromone derivatives have been shown to inhibit topoisomerase I and/or II.[1]

-

Kinase Inhibition: Many chromone derivatives have been investigated as inhibitors of various protein kinases that are often dysregulated in cancer. For example, some have shown inhibitory activity against Bcr-Abl tyrosine kinase, which is a key driver in certain types of leukemia.[1]

-

Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Chromone derivatives have been observed to induce apoptosis through various mechanisms, including the modulation of Bcl-2 family proteins and the activation of caspases.

Structure-Activity Relationship (SAR) Insights

The biological activity of aminoflavones is highly dependent on the number and position of amino and hydroxyl groups on the flavonoid backbone.

-

Position of Amino Groups: The placement of amino groups on the A, B, or C rings can significantly impact activity. For instance, studies on other aminoflavones have shown that substitutions at the 3' and 4'-positions of the B-ring can enhance antiproliferative activity.

-

Hydroxyl Groups: The presence and position of hydroxyl groups are also crucial. They can influence the antioxidant properties and the ability of the molecule to interact with biological targets.

| Structural Feature | Observed Effect in Related Flavonoids | Reference |

| Amino group at 4'-position | Inhibition of protein tyrosine kinase activity. | [2] |

| Amino groups at 3'- and 4'-positions | Increased in vitro antiproliferative activity against leukemia cells. | [2] |

| Hydroxyl groups at C-5 and C-4' positions | Enhance anti-inflammatory function. | |

| Double bond between C2-C3 | Promotes anti-inflammatory activity. |

Experimental Protocols for Future Investigation

To elucidate the precise mechanism of action of this compound, a series of in vitro and in vivo experiments are recommended.

In Vitro Assays

-

Cell Viability Assays (e.g., MTT, XTT): To determine the cytotoxic effects of the compound on various cancer cell lines and normal cell lines.

-

Western Blot Analysis: To investigate the effect of the compound on the protein expression levels and phosphorylation status of key signaling molecules in the NF-κB and MAPK pathways (e.g., IκBα, p65, ERK, JNK, p38).

-

ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants following treatment with the compound and an inflammatory stimulus.

-

Topoisomerase Inhibition Assay: To directly measure the inhibitory effect of the compound on topoisomerase I and II activity.

-

Kinase Inhibition Assays: To screen the compound against a panel of protein kinases to identify specific targets.

-

Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): To determine if the compound induces apoptosis and to elucidate the underlying mechanisms.

In Vivo Models

-

Animal Models of Inflammation: To evaluate the anti-inflammatory efficacy of the compound in models such as LPS-induced endotoxemia or carrageenan-induced paw edema.

-

Xenograft Models of Cancer: To assess the antitumor activity of the compound in vivo by implanting human cancer cells into immunocompromised mice.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the extensive research on related aminoflavones and chromen-4-one derivatives provides a strong basis for hypothesizing its biological activities. It is plausible that this compound exerts anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways and demonstrates anticancer properties via topoisomerase and/or kinase inhibition and the induction of apoptosis. The experimental approaches outlined in this guide offer a roadmap for future research to definitively characterize the mechanism of action of this promising compound.

References

The Expanding Therapeutic Potential of Chromen-4-one Derivatives: A Technical Guide

Introduction: The chromen-4-one (or chromone) scaffold is a prominent heterocyclic system characterized by a benzene ring fused to a γ-pyrone ring. This core structure is a fundamental building block for a vast array of naturally occurring flavonoids and isoflavonoids, which are known for their wide-ranging biological effects.[1] In medicinal chemistry, the chromen-4-one moiety is considered a "privileged structure" due to its ability to interact with a variety of biological targets, leading to diverse pharmacological activities.[2] Consequently, synthetic analogues of chromenones have been extensively explored, yielding novel derivatives with potent and selective activities, including anticancer, antimicrobial, antioxidant, and enzyme-inhibitory properties.[1][3] This technical guide provides an in-depth overview of the recent advancements in the biological evaluation of novel chromen-4-one derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

General Synthesis and Evaluation Workflow

The development of novel bioactive chromen-4-one derivatives typically follows a structured workflow, from initial synthesis to biological characterization. Common synthetic strategies include the Baker-Venkataraman rearrangement and various condensation reactions.[3][4] Following synthesis and purification, compounds undergo a battery of in vitro assays to determine their biological activity, with the most promising candidates advancing to further mechanistic studies and potentially in vivo testing.

Caption: General workflow from synthesis to biological evaluation.

Anticancer Activity

Chromen-4-one derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[4][5] Their mechanisms of action are diverse and often involve the induction of apoptosis and the targeted inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Cytotoxicity Data

The antiproliferative activity of novel chromen-4-one derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values.

| Compound ID/Class | Cancer Cell Line | IC50 (µM) | Reference |

| Hexahydrobenzo[g]chromen-4-one (7h) | T-47D (Breast) | 1.8 (as µg/mL) | [5] |

| Benzothiazole-chromone (2c) | HCT116 (Colon) | 3.670 | [6] |

| Benzothiazole-chromone (7h) | HCT116 (Colon) | 6.553 | [6] |

| Benzothiazole-chromone (7l) | HCT116 (Colon) | 2.527 | [6] |

| Benzothiazole-chromone (2c) | HeLa (Cervical) | 2.642 | [6] |

| Benzothiazole-chromone (7h) | HeLa (Cervical) | 3.995 | [6] |

| Benzothiazole-chromone (7l) | HeLa (Cervical) | 2.659 | [6] |

| 4H-Chromen-4-one Derivative | Human Colon Carcinoma | 9.68 (as µg/mL) | [7] |

| 4H-Chromen-4-one Derivative | Human Prostate Adenocarcinoma | 9.93 (as µg/mL) | [7] |

| 3-Formylchromone-Cu(II) Complex (7) | Pancreatic (COLO 357, BxPC-3), Breast (BT20), Prostate (PC-3) | Potent Activity | [8] |

| Trimethoxyphenyl-4H-chromen (5i) | HeLa, SMMC-7721, SGC-7901, U87, HepG2 | High Activity | [9][10] |

| Chromone Derivative (2i) | Cervical Cancer Cells | 34.9 | [4] |

Mechanisms of Action & Signaling Pathways

1. Inhibition of the PKB (Akt)/NF-κB Pathway: Certain copper(II) complexes of chromen-4-one derivatives have been shown to inhibit the Protein Kinase B (PKB/Akt) signaling pathway.[8] Akt is a critical protein that promotes cell survival by phosphorylating and inactivating pro-apoptotic targets. Its inhibition prevents the subsequent activation of NF-κB, a transcription factor that controls the expression of genes involved in inflammation, cell survival, and proliferation. The inactivation of this pathway ultimately leads to apoptosis.[8]

Caption: Inhibition of the Akt/NF-κB survival pathway.

2. ATR Kinase Inhibition and DNA Damage Response: The DNA Damage Response (DDR) is a crucial pathway for cancer cell survival, allowing them to repair genomic damage and continue proliferating.[6] Ataxia telangiectasia mutated and Rad-3 related (ATR) kinase is a key regulator in this pathway. Novel benzothiazole-chromone derivatives have been identified as inhibitors of ATR kinase, disrupting the DDR signaling pathway and sensitizing cancer cells to DNA damage, leading to cell death.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]

- 4. One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer effects of synthetic hexahydrobenzo [g]chromen-4-one derivatives on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, molecular characterization, and biological activity of novel synthetic derivatives of chromen-4-one in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Discovery of new chromen-4-one derivatives as telomerase inhibitors through regulating expression of dyskerin - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 5-Amino-2-(4-aminophenyl)chromen-4-one (5,4'-Diaminoflavone)

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of 5-Amino-2-(4-aminophenyl)chromen-4-one, a synthetic aminoflavone derivative with notable selective antiproliferative activity against specific cancer cell lines. This guide details its chemical identity, quantitative biological activity, experimental protocols for its synthesis and cytotoxic evaluation, and its putative mechanism of action involving the aryl hydrocarbon receptor (AhR) signaling pathway.

Chemical Identity and Structure

5-Amino-2-(4-aminophenyl)chromen-4-one, also known as 5,4'-diaminoflavone, is a synthetic flavonoid derivative. Its core structure consists of a chromen-4-one backbone with amino group substitutions at the 5-position of the A ring and the 4'-position of the B ring.

| Identifier | Value |

| IUPAC Name | 5-Amino-2-(4-aminophenyl)chromen-4-one |

| Synonyms | 5,4'-Diaminoflavone |

| CAS Number | 130599-46-1 |

| Molecular Formula | C₁₅H₁₂N₂O₂ |

| Molecular Weight | 252.27 g/mol |

| Chemical Structure |

|

Biological Activity

This aminoflavone derivative has demonstrated potent and selective cytotoxic effects against the estrogen receptor-positive (ER+) human breast cancer cell line, MCF-7.

Quantitative Data: In Vitro Antiproliferative Activity

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for 5-Amino-2-(4-aminophenyl)chromen-4-one against the MCF-7 cell line.

| Compound | Cell Line | Assay Conditions | IC₅₀ (µM) | Reference |

| 5-Amino-2-(4-aminophenyl)chromen-4-one | MCF-7 | - Estradiol | 0.0072 | [1] |

| 5-Amino-2-(4-aminophenyl)chromen-4-one | MCF-7 | + Estradiol | 0.0098 | [1] |

Data extracted from a review citing Akama, et al.[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis and biological evaluation of 5-Amino-2-(4-aminophenyl)chromen-4-one, based on established procedures for flavone synthesis and in vitro cytotoxicity assays.

Synthesis of 5-Amino-2-(4-aminophenyl)chromen-4-one

A plausible synthetic route for 5,4'-diaminoflavone involves the acylation of a substituted acetophenone followed by cyclization to form the chromone ring. A final reduction step would yield the desired diamino product.

General Procedure:

-

Step 1: Acylation. 2-Hydroxy-6-nitroacetophenone is reacted with 4-nitrobenzoyl chloride in the presence of a base (e.g., pyridine) to yield the corresponding ester.

-

Step 2: Baker-Venkataraman Rearrangement. The ester from Step 1 is treated with a base (e.g., potassium hydroxide) to undergo a rearrangement, forming a 1,3-diketone.

-

Step 3: Cyclization. The 1,3-diketone is then cyclized under acidic conditions (e.g., sulfuric acid in acetic acid) to form the dinitroflavone intermediate.

-

Step 4: Reduction. The dinitroflavone is reduced to the target 5,4'-diaminoflavone using a reducing agent such as tin(II) chloride in ethanol or catalytic hydrogenation.

-

Purification: The final product is purified by recrystallization or column chromatography.

Antiproliferative Activity Assay (MTT Assay)

The cytotoxicity of 5-Amino-2-(4-aminophenyl)chromen-4-one against the MCF-7 human breast cancer cell line can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

-

Cell Culture: MCF-7 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin solution in a humidified atmosphere of 5% CO₂ at 37°C.[2]

-

Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.[3]

-

Compound Treatment: The test compound, 5-Amino-2-(4-aminophenyl)chromen-4-one, is dissolved in DMSO to create a stock solution. Serial dilutions are prepared in the culture medium and added to the wells. A control group receives medium with DMSO only.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).[4]

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.[2]

-

Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.

Mechanism of Action and Signaling Pathways

Evidence suggests that the cytotoxic effects of 5-Amino-2-(4-aminophenyl)chromen-4-one may be mediated through the aryl hydrocarbon receptor (AhR) signaling pathway.[5] Aminoflavones can act as ligands for the AhR, leading to its activation and subsequent downstream signaling events that can result in cell cycle arrest and apoptosis in cancer cells.

Proposed Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Caption: Proposed AhR signaling pathway activation by 5-Amino-2-(4-aminophenyl)chromen-4-one.

Experimental Workflow for Anticancer Activity Screening

Caption: General experimental workflow for screening the anticancer activity of the title compound.

Conclusion

5-Amino-2-(4-aminophenyl)chromen-4-one is a promising synthetic aminoflavone with potent and selective antiproliferative activity against MCF-7 breast cancer cells. Its mechanism of action is likely mediated through the aryl hydrocarbon receptor signaling pathway. Further investigation into its in vivo efficacy and safety profile is warranted to explore its full therapeutic potential in oncology.

References

An In-depth Technical Guide to the Physicochemical Characterization of 8-Amino-2-(4-aminophenyl)chromen-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Amino-2-(4-aminophenyl)chromen-4-one is a synthetic flavonoid derivative belonging to the chromen-4-one class of compounds. Flavonoids are a diverse group of polyphenolic compounds known for a wide range of biological activities, making them attractive candidates for drug discovery and development.[1][2] A critical aspect of preclinical development is the thorough characterization of a compound's physicochemical properties, particularly its solubility and stability, as these parameters significantly influence bioavailability and therapeutic efficacy. This technical guide provides a comprehensive overview of the methodologies for assessing the solubility and stability of this compound, drawing upon established protocols for flavonoids and poorly soluble drug candidates in the absence of specific experimental data for this compound.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its oral bioavailability. For poorly soluble compounds, dissolution can be the rate-limiting step in the absorption process.[3] The Biopharmaceutical Classification System (BCS) categorizes drugs based on their solubility and permeability, with poorly soluble compounds often falling into Class II (high permeability, low solubility) or Class IV (low permeability, low solubility).[4] It is anticipated that this compound, like many flavonoids, may exhibit poor aqueous solubility. A comprehensive solubility profile should be established in various aqueous and organic media.

Experimental Protocols for Solubility Determination

1.1.1. Kinetic and Thermodynamic Solubility in Aqueous Media

A common method for determining solubility is the shake-flask method, which can be adapted to measure both kinetic and thermodynamic solubility.[5]

-

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.

-

Materials:

-

This compound

-

Phosphate buffered saline (PBS), pH 7.4

-

Simulated Gastric Fluid (SGF), pH 1.2

-

Simulated Intestinal Fluid (SIF), pH 6.8

-

High-purity water

-

HPLC-grade organic solvents (e.g., acetonitrile, methanol)

-

Shaking incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

-

Protocol:

-

An excess amount of the compound is added to vials containing the different aqueous media.

-

The vials are sealed and placed in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) to allow for equilibration. For thermodynamic solubility, this can take up to 72 hours.

-

Samples are periodically withdrawn, filtered (using a 0.22 µm filter to remove undissolved particles), and the concentration of the dissolved compound is determined by a validated HPLC method.[6]

-

Equilibrium is reached when consecutive measurements show no further increase in concentration.

-

1.1.2. Solubility in Organic Solvents

Understanding the solubility in organic solvents is important for formulation development, particularly for non-aqueous formulations or for purification processes.[7]

-

Objective: To determine the solubility of this compound in common organic solvents.

-

Protocol: The shake-flask method described above can be employed, substituting the aqueous media with organic solvents such as ethanol, methanol, acetone, and acetonitrile.[7]

Data Presentation: Solubility Profile

The following tables provide a template for presenting the solubility data for this compound.

Table 1: Aqueous Solubility of this compound

| Medium | pH | Temperature (°C) | Solubility (µg/mL) |

| High-Purity Water | ~7.0 | 25 | Data to be determined |

| PBS | 7.4 | 37 | Data to be determined |

| SGF | 1.2 | 37 | Data to be determined |

| SIF | 6.8 | 37 | Data to be determined |

Table 2: Organic Solvent Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Ethanol | 25 | Data to be determined |

| Methanol | 25 | Data to be determined |

| Acetone | 25 | Data to be determined |

| Acetonitrile | 25 | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined |

Experimental Workflow for Solubility Determination

Figure 1: Experimental workflow for solubility determination.

Stability Assessment

Stability testing is essential to determine the shelf-life of a drug substance and to identify potential degradation products. Flavonoids can be susceptible to degradation under various conditions, including exposure to light, heat, and extreme pH.[8][9] A stability-indicating analytical method, typically HPLC, is required to separate the parent compound from any degradants.[10][11]

Experimental Protocols for Stability Testing

2.1.1. Forced Degradation Studies

Forced degradation studies are conducted under more severe conditions than accelerated stability testing to identify potential degradation pathways and to develop a stability-indicating analytical method.[10]

-

Objective: To investigate the degradation of this compound under various stress conditions.

-

Materials:

-

This compound solution (in a suitable solvent)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

UV-Vis spectrophotometer

-

Photostability chamber

-

Oven

-

-

Protocol:

-

Acid and Base Hydrolysis: The compound is dissolved in solutions of varying pH (e.g., 0.1 N HCl, 0.1 N NaOH) and heated. Samples are taken at different time points and analyzed by HPLC.

-

Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide, and monitored over time.

-

Thermal Degradation: The solid compound is stored at elevated temperatures (e.g., 60°C, 80°C) and analyzed at specified intervals.[8]

-

Photostability: The compound is exposed to light according to ICH Q1B guidelines, and any degradation is quantified.

-

Data Presentation: Stability Profile

The results of the forced degradation studies can be summarized in the following table.

Table 3: Forced Degradation of this compound

| Stress Condition | Duration | % Degradation | Number of Degradants |

| 0.1 N HCl, 60°C | 24 hours | Data to be determined | Data to be determined |

| 0.1 N NaOH, 60°C | 24 hours | Data to be determined | Data to be determined |

| 3% H₂O₂, RT | 24 hours | Data to be determined | Data to be determined |

| Dry Heat, 80°C | 48 hours | Data to be determined | Data to be determined |

| Photostability (ICH Q1B) | Standard duration | Data to be determined | Data to be determined |

Experimental Workflow for Stability Testing

Figure 2: Experimental workflow for forced degradation studies.

Potential Signaling Pathways

Flavonoids are known to modulate a variety of cellular signaling pathways, which underlies their diverse pharmacological effects.[12] While the specific targets of this compound are yet to be elucidated, related flavone compounds have been shown to interact with key signaling cascades involved in inflammation and cell survival, such as the PI3K/Akt and MAPK pathways.[13][14] The anti-inflammatory activity of some 2-phenyl-4H-chromen-4-one derivatives has been linked to the inhibition of the TLR4/MAPK signaling pathway.[1]

Representative Signaling Pathway: PI3K/Akt Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis.[12] Dysregulation of this pathway is implicated in various diseases, including cancer. Many flavonoids have been shown to inhibit the PI3K/Akt pathway, leading to anti-proliferative and pro-apoptotic effects.[14]

Figure 3: Hypothesized modulation of the PI3K/Akt pathway.

Conclusion

This technical guide outlines the fundamental experimental protocols for characterizing the solubility and stability of this compound. Although specific data for this compound is not yet available, the methodologies presented provide a robust framework for its preclinical evaluation. A thorough understanding of these physicochemical properties is paramount for the successful development of this and other novel flavonoid-based therapeutic agents. Further research is warranted to elucidate the specific biological targets and mechanisms of action of this compound.

References

- 1. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review of methods to enhance poorly soluble drug solubility [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. Development of a method for the quantitative determination of the solubility limits of poorly soluble in water substances on the example of quercetin | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 7. researchgate.net [researchgate.net]

- 8. Stability testing on typical flavonoid containing herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ingentaconnect.com [ingentaconnect.com]

- 10. Validation of the Stability-Indicating HPLC Method for the Major ...: Ingenta Connect [ingentaconnect.com]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 8-Amino-2-(4-aminophenyl)chromen-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of the flavonoid compound 8-Amino-2-(4-aminophenyl)chromen-4-one. While direct experimental data for this specific molecule is not extensively available in public literature, this document extrapolates expected spectroscopic characteristics based on the analysis of structurally similar compounds. It outlines detailed experimental protocols for Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide presents a logical workflow for the comprehensive spectroscopic characterization of this molecule and illustrates the correlation between its structural features and expected spectral data. The information herein serves as a valuable resource for researchers involved in the synthesis, characterization, and application of novel chromen-4-one derivatives in drug discovery and materials science.

Introduction

This compound belongs to the flavonoid family, a class of naturally occurring compounds renowned for their diverse biological activities. The unique structural arrangement of an amino group at the 8-position and a 4-aminophenyl substituent at the 2-position of the chromen-4-one core suggests potential for novel pharmacological properties. Accurate and thorough spectroscopic analysis is paramount for the unequivocal identification, purity assessment, and structural elucidation of this compound, which are critical steps in the drug development pipeline. This guide details the theoretical underpinnings and practical methodologies for its complete spectroscopic characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound, derived from the analysis of analogous compounds found in the literature.

Table 1: Predicted UV-Visible Spectral Data

| Solvent | Predicted λmax (nm) | Associated Electronic Transitions |

| Methanol/Ethanol | ~250-270 (Band II) | π → π* transitions in the A-ring (benzoyl system) |

| ~350-380 (Band I) | π → π* transitions in the B-ring and cinnamoyl system |

Note: The presence of amino groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted chromen-4-ones.

Table 2: Predicted Infrared (IR) Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (Amino groups) | 3450-3250 (two bands) | Symmetric and asymmetric stretching |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C=O (γ-pyrone) | 1650-1630 | Stretching |

| C=C (Aromatic) | 1610-1580 and 1510-1475 | Stretching |

| C-N | 1340-1260 | Stretching |

| C-O-C (Ether) | 1250-1180 | Asymmetric stretching |

Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~6.3-6.5 | s |

| H-5 | ~7.8-8.0 | d |

| H-6 | ~7.0-7.2 | t |

| H-7 | ~7.4-7.6 | d |

| H-2', H-6' | ~7.7-7.9 | d |

| H-3', H-5' | ~6.7-6.9 | d |

| 8-NH₂ | ~5.0-6.0 | br s |

| 4'-NH₂ | ~5.5-6.5 | br s |

Table 4: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~162 |

| C-3 | ~105 |

| C-4 | ~176 |

| C-4a | ~118 |

| C-5 | ~126 |

| C-6 | ~115 |

| C-7 | ~124 |

| C-8 | ~140 |

| C-8a | ~150 |

| C-1' | ~121 |

| C-2', C-6' | ~129 |

| C-3', C-5' | ~114 |

| C-4' | ~151 |

Experimental Protocols

UV-Visible Spectroscopy

This protocol is adapted from standard methods for flavonoid analysis.[1][2][3][4]

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL.

-

Dilution: Dilute the stock solution to a final concentration of 10-20 µg/mL.

-

Analysis: Record the UV-Vis spectrum from 200 to 600 nm using a double-beam UV-Vis spectrophotometer. Use the solvent as a blank.

-

Data Interpretation: Identify the wavelengths of maximum absorbance (λmax) for Band I and Band II.

Infrared (IR) Spectroscopy

This is a general protocol for solid-state IR analysis.

-

Sample Preparation: Mix a small amount of the dried sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) in an agate mortar and pestle.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Interpretation: Assign the observed absorption bands to the corresponding functional group vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is a standard procedure for NMR analysis of organic compounds.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Analysis: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

¹³C NMR Analysis: Acquire the ¹³C NMR spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

Data Interpretation: Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective protons and carbons in the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignments.

Mass Spectrometry (MS)

This is a general protocol for Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Analysis: Infuse the sample solution into the ESI source of a mass spectrometer. Acquire the mass spectrum in both positive and negative ion modes.

-

Data Interpretation: Determine the molecular weight of the compound from the molecular ion peak ([M+H]⁺ or [M-H]⁻). Analyze the fragmentation pattern to confirm the structure.

Visualizations

Experimental Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

Structure-Spectra Correlation

Caption: Correlation of structural features with expected spectroscopic data.

Conclusion

The spectroscopic analysis of this compound requires a multi-faceted approach employing UV-Vis, IR, NMR, and Mass Spectrometry. This guide provides a foundational framework for researchers by outlining detailed experimental protocols and predicted spectral data based on the analysis of structurally related compounds. The presented workflow and structure-spectra correlation diagrams serve as practical tools for the systematic characterization of this and other novel flavonoid derivatives. Rigorous spectroscopic characterization is an indispensable step towards unlocking the potential therapeutic and industrial applications of this promising class of molecules.

References

- 1. Quantification of flavonoids by ultraviolet-visible spectrophotometry [bio-protocol.org]

- 2. Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. media.neliti.com [media.neliti.com]

Discovery and Synthesis of 8-Biarylchromen-4-one Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery, synthesis, and mechanism of action of a potent class of inhibitors targeting the DNA-dependent protein kinase (DNA-PK): the 8-biarylchromen-4-ones. This document provides a comprehensive overview for researchers and professionals in drug development, summarizing key quantitative data, detailing experimental protocols, and visualizing the relevant biological pathways and experimental workflows.

Introduction: Targeting DNA-PK with 8-Biarylchromen-4-ones

The DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1][2][3] In many cancer cells, the upregulation of DNA-PK contributes to resistance to radiotherapy and certain chemotherapies that induce DNA damage. Therefore, inhibiting DNA-PK is a promising strategy to sensitize cancer cells to these treatments. The 8-biarylchromen-4-one scaffold has emerged as a promising chemotype for the development of potent and selective DNA-PK inhibitors.[4]

Data Presentation: Inhibitory Potency of 8-Biarylchromen-4-one Derivatives

The following tables summarize the in vitro inhibitory activity of key 8-biarylchromen-4-one derivatives against DNA-PK and other related kinases. The data is compiled from seminal studies in the field, providing a comparative overview of the structure-activity relationship (SAR).

Table 1: Inhibitory Activity of 8-Biarylchromen-4-one Analogs against DNA-PK

| Compound | R | IC50 (nM) vs. DNA-PK |

| 1a | Phenyl | 180 |

| 1b | 3-Tolyl | 150 |

| 1c | 3-Methoxyphenyl | 120 |

| 1d | 3-Chlorophenyl | 250 |

| 1e | 3-Thienyl | 30 |

| 1f | 2-Thienyl | 18 |

| 1g | 3-Furyl | 80 |

| 1h | 2-Furyl | 60 |

Table 2: Selectivity Profile of Lead Compound 1f

| Kinase | IC50 (nM) |

| DNA-PK | 18 |

| PI3Kα | >10,000 |

| ATM | >10,000 |

| ATR | >10,000 |

| mTOR | >10,000 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the 8-biarylchromen-4-one core structure and the in vitro assay used to determine DNA-PK inhibitory activity.

General Synthesis of 8-Biarylchromen-4-ones via Suzuki-Miyaura Coupling

The synthesis of the 8-biarylchromen-4-one scaffold is typically achieved through a key Suzuki-Miyaura cross-coupling reaction.[5][6][7]

Scheme 1: General Synthetic Route

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Procedure:

-

To a solution of 8-bromo-2-morpholinochromen-4-one (1.0 eq) in a 3:1:1 mixture of toluene, ethanol, and water is added the corresponding arylboronic acid (1.2 eq) and sodium carbonate (2.0 eq).

-

The mixture is degassed with argon for 15 minutes.

-

Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, and the reaction mixture is heated to 80 °C under an argon atmosphere for 12 hours.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 8-biarylchromen-4-one.

In Vitro DNA-PK Inhibition Assay

The inhibitory activity of the synthesized compounds against DNA-PK is determined using a radiometric assay that measures the phosphorylation of a specific peptide substrate.[8]

Workflow for DNA-PK Inhibition Assay

Caption: Workflow of the in vitro DNA-PK radiometric kinase assay.

Procedure:

-

The assay is performed in a 96-well plate.

-

To each well, add 10 µL of assay buffer (50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.2 mM EGTA, and 0.1 mg/mL BSA).

-

Add 2 µL of the test compound at various concentrations.

-

Add 10 µL of DNA-PK enzyme solution.

-

Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of a solution containing [γ-³²P]ATP and a biotinylated peptide substrate.

-

Incubate the plate for 1 hour at room temperature.

-

Stop the reaction by adding 50 µL of 100 mM EDTA.

-

Transfer the reaction mixture to a streptavidin-coated filter plate.

-

Wash the plate to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity of the captured phosphorylated peptide using a scintillation counter.

-

Calculate the IC50 values from the dose-response curves.

Signaling Pathway and Mechanism of Action

The 8-biarylchromen-4-one inhibitors target DNA-PK, a key component of the Non-Homologous End Joining (NHEJ) pathway for DNA double-strand break repair.[9][10] By inhibiting the kinase activity of DNA-PK, these compounds prevent the downstream signaling events required for the ligation of broken DNA ends.

The Non-Homologous End Joining (NHEJ) Pathway

Caption: Inhibition of the NHEJ pathway by 8-biarylchromen-4-one inhibitors.

This diagram illustrates that upon a DNA double-strand break, the Ku70/80 heterodimer binds to the broken ends and recruits the catalytic subunit of DNA-PK (DNA-PKcs). DNA-PKcs then phosphorylates and activates downstream effectors, including the nuclease Artemis, which processes the DNA ends, and recruits the DNA Ligase IV complex to ligate the ends. The 8-biarylchromen-4-one inhibitors competitively bind to the ATP-binding site of DNA-PKcs, preventing its kinase activity and thereby halting the repair process.

Conclusion

The 8-biarylchromen-4-one scaffold represents a significant advancement in the development of potent and selective DNA-PK inhibitors. The detailed synthetic protocols and assay methodologies provided in this guide offer a practical resource for researchers in the field. The promising inhibitory activity and selectivity of these compounds make them valuable tools for further investigation into the role of DNA-PK in cancer and as potential therapeutic agents to enhance the efficacy of existing cancer treatments. Further optimization of this scaffold may lead to the development of clinical candidates with improved pharmacological properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Non-homologous DNA end joining and alternative pathways to double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Identification of a highly potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor (NU7441) by screening of chromenone libraries - ePrints - Newcastle University [eprints.ncl.ac.uk]

- 5. DNA-dependent protein kinase (DNA-PK) inhibitors. Synthesis and biological activity of quinolin-4-one and pyridopyrimidin-4-one surrogates for the chromen-4-one chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Non-homologous end joining - Wikipedia [en.wikipedia.org]

Potential Therapeutic Targets of 8-Amino-2-(4-aminophenyl)chromen-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Amino-2-(4-aminophenyl)chromen-4-one represents a novel scaffold with significant therapeutic potential, primarily in the realms of oncology and neuroprotection. While direct studies on this specific molecule are not extensively available, a comprehensive analysis of structurally related aminophenyl chromen-4-one and aminoflavone derivatives provides compelling evidence for its likely biological activities and molecular targets. This document synthesizes the available preclinical data on these related compounds to extrapolate the potential therapeutic applications of this compound, detailing probable mechanisms of action, key signaling pathways, and relevant experimental data. The primary anticipated therapeutic avenues for this compound class are kinase inhibition for cancer therapy and modulation of oxidative and inflammatory pathways for neuroprotection.

Introduction

The chromen-4-one (flavone) backbone is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. The incorporation of an amino group at the 8-position and a 4-aminophenyl substituent at the 2-position is expected to significantly influence the molecule's pharmacological profile. This guide explores the potential therapeutic targets of this compound by examining the established activities of analogous compounds.

Potential Therapeutic Indications and Molecular Targets

Based on the activities of structurally similar compounds, this compound is predicted to have two primary therapeutic applications: oncology and neuroprotection.

Oncology

The aminoflavone and aminophenyl chromen-4-one scaffolds have demonstrated potent anticancer effects through multiple mechanisms.

A prominent mechanism of action for this class of compounds is the inhibition of various protein kinases involved in cancer cell proliferation and survival.

-

Tyrosine Kinases: Many aminoflavone derivatives are potent inhibitors of protein tyrosine kinases. For instance, 4'-aminoflavones have been shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] The presence of the 4-aminophenyl group in the target molecule suggests a potential for interaction with the ATP-binding site of kinases.

-

c-Src Kinase: A study on pyridylpyrimidinylaminophenyl derivatives, which share the aminophenyl pharmacophore, identified compounds with potent c-Src kinase inhibitory activity.[2]

Chromen-4-one derivatives have been identified as telomerase inhibitors, acting through the regulation of dyskerin, a protein essential for telomerase activity.[3] This mechanism offers a targeted approach to inducing senescence and apoptosis in cancer cells.

Compounds with the chromen-4-one core can induce apoptosis in cancer cells through various pathways:

-

Modulation of Bcl-2 Family Proteins: A newly synthesized chromene derivative was shown to retrieve the balance between the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax in a model of hepatocellular carcinoma.[4]

-

Caspase Activation: Amentoflavone, a related flavonoid, has been shown to block the activation of caspase-3, a key executioner caspase in apoptosis.[5]

-

Reactive Oxygen Species (ROS) Production: Some hexahydrobenzo[g]chromen-4-one derivatives induce apoptosis in breast cancer cells by increasing the production of reactive oxygen species (ROS).[6]

Chronic inflammation is a key driver of tumorigenesis. Chromen-4-one derivatives have been shown to downregulate pro-inflammatory genes such as TNF-α and VEGF, thereby controlling tumor initiation and progression.[4][7]

Neuroprotection

Aminoflavonoids and related polyphenols have shown significant promise in protecting neurons from various insults.

The phenolic structure of flavonoids contributes to their potent antioxidant properties. Methoxy derivatives of 4-aminochalcone, which are structurally related to the target molecule, exhibit neuroprotective effects against H₂O₂-induced oxidative stress.[1]

Neuroinflammation is a critical component of neurodegenerative diseases. Amentoflavone has been shown to reduce nitric oxide production induced by lipopolysaccharide (LPS) in microglial cells, indicating a potent anti-inflammatory effect in the brain.[8]

Flavonoids can regulate ER stress, a cellular stress response implicated in several neurodegenerative diseases, through the modulation of apoptosis and autophagy.[9]

Data Presentation

Table 1: Summary of Anticancer Activity of Related Chromen-4-one Derivatives

| Compound Class | Cancer Cell Line(s) | IC₅₀ Values | Mechanism of Action | Reference |

| Pyridylpyrimidinylaminophenyl amides | - | IC₅₀ = 8.39 μM (for one derivative against c-Src) | c-Src Kinase Inhibition | [2] |

| 3'-, 4'-Aminoflavones | A431 | 42% inhibition at 50 µM (3'-Amino-4'-methoxyflavone) | EGF Receptor Tyrosine Kinase Inhibition | [1] |

| 4'-Amino-6-hydroxyflavone | - | IC₅₀ = 1.2 µM | Protein Tyrosine Kinase Inhibition | [1] |

| Hexahydrobenzo[g]chromen-4-one derivatives | T-47D | IC₅₀ = 1.8 ± 0.6 µg/mL (for compound 7h) | Induction of Apoptosis via ROS Production | [6] |

| Flavanones with furan ring | MCF7, HT29, A498 | IC₅₀ = 7.3, 4.9, 5.7 μg/ml, respectively | Not specified | [10] |

| 2-(4-bromophenyl)-3-hydroxy-4H-chromen-4-one | A549 | IC₅₀ = 0.46 ± 0.02 μM | Induction of Apoptosis | [11] |

| 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivatives | Various human tumor cell lines | IC₅₀ = 0.45 µM - 1.66 µM (for one derivative) | Not specified | [12] |

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

-

Objective: To determine the in vitro inhibitory activity of the test compound against a specific kinase.

-

Materials: Recombinant kinase, substrate peptide, ATP, kinase buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the kinase, substrate peptide, and kinase buffer.

-

Add the test compound or vehicle control to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at the optimal temperature for the kinase.

-

Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).

-

Calculate the percent inhibition and determine the IC₅₀ value.

-

Cell Viability Assay (MTT Assay)

-

Objective: To assess the cytotoxic effect of the test compound on cancer cell lines.

-

Materials: Cancer cell lines, culture medium, fetal bovine serum (FBS), penicillin/streptomycin, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilizing agent.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

-

Apoptosis Assay (Acridine Orange/Ethidium Bromide Staining)

-

Objective: To visualize and quantify apoptosis in cells treated with the test compound.

-

Materials: Cells, test compound, acridine orange (AO), ethidium bromide (EB), and a fluorescence microscope.

-

Procedure:

-

Treat cells with the test compound at its IC₅₀ concentration for a specified time.

-

Harvest the cells and wash with phosphate-buffered saline (PBS).

-

Stain the cells with a mixture of AO and EB.

-

Observe the cells under a fluorescence microscope.

-

Live cells will appear uniformly green. Early apoptotic cells will show bright green nuclei with condensed or fragmented chromatin. Late apoptotic cells will display condensed and fragmented orange-red nuclei. Necrotic cells will have uniformly orange-red nuclei.

-

Quantify the percentage of apoptotic cells.

-

Signaling Pathways and Experimental Workflows

Diagram 1: Potential Kinase Inhibition by this compound

Caption: Potential inhibition of EGFR and c-Src signaling pathways.

Diagram 2: Proposed Apoptosis Induction Pathway

Caption: Proposed mechanism of apoptosis induction.

Diagram 3: Experimental Workflow for Anticancer Evaluation

Caption: Workflow for in vitro anticancer drug screening.

Conclusion

While direct experimental evidence for this compound is pending, the wealth of data on structurally related compounds strongly suggests its potential as a multi-targeted therapeutic agent. In oncology, its ability to inhibit key kinases and induce apoptosis makes it a promising candidate for further investigation. In the context of neurodegenerative diseases, its predicted antioxidant and anti-inflammatory properties warrant exploration. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of this and other novel aminophenyl chromen-4-one derivatives. Further synthesis and biological evaluation are crucial to validate these hypotheses and unlock the full therapeutic potential of this chemical class.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of new chromen-4-one derivatives as telomerase inhibitors through regulating expression of dyskerin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Polyphenol amentoflavone affords neuroprotection against neonatal hypoxic-ischemic brain damage via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer effects of synthetic hexahydrobenzo [g]chromen-4-one derivatives on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo Study of a Newly Synthesized Chromen-4-one Derivative as an Antitumor Agent against HCC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Neuroprotective effects of flavonoids: endoplasmic reticulum as the target [frontiersin.org]

- 10. Synthesis and Evaluation of Flavanones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Aminophenyl-Substituted Chromenones: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of aminophenyl-substituted chromenones, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry due to their diverse biological activities. This document details their synthesis, biological targets, structure-activity relationships (SAR), and the experimental protocols utilized for their evaluation, with a focus on their potential as kinase inhibitors in oncology.

Introduction to Chromenones

Chromen-4-ones, commonly known as chromones, are a class of oxygen-containing heterocyclic compounds built upon a benzopyran-4-one framework. This scaffold is prevalent in numerous natural products and has served as a template for the development of a wide array of pharmacologically active molecules. The introduction of an aminophenyl substituent to the chromone core has been shown to modulate the biological activity of these compounds, leading to the discovery of potent inhibitors of key cellular signaling pathways implicated in cancer and other diseases.

Synthesis of Aminophenyl-Substituted Chromenones

The synthesis of aminophenyl-substituted chromenones can be achieved through several established synthetic routes. A common strategy involves the Baker-Venkataraman rearrangement or related cyclization reactions of appropriately substituted precursors.

General Synthetic Protocol:

A widely employed method for the synthesis of 2-(aminophenyl)chromen-4-ones involves the cyclization of a chalcone precursor.

-

Step 1: Synthesis of Chalcone Precursor: An appropriately substituted 2-hydroxyacetophenone is reacted with a substituted aminobenzaldehyde in the presence of a base, such as aqueous sodium hydroxide, in a solvent like methanol. This Claisen-Schmidt condensation yields the corresponding chalcone.

-

Step 2: Oxidative Cyclization: The purified chalcone is then subjected to oxidative cyclization to form the chromone ring. A common reagent for this transformation is selenium dioxide in a high-boiling solvent such as amyl alcohol, with the reaction mixture refluxed for several hours.

Example Experimental Protocol: Synthesis of 2-(4-Aminophenyl)chromen-4-one

-

Synthesis of 1-(2-hydroxyphenyl)-3-(4-aminophenyl)prop-2-en-1-one (Chalcone):

-

To a solution of 2-hydroxyacetophenone (10 mmol) and 4-aminobenzaldehyde (10 mmol) in methanol (20 mL), an aqueous solution of sodium hydroxide (40%, 5 mL) is added dropwise at 0°C.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield the pure chalcone.

-

-

Synthesis of 2-(4-aminophenyl)chromen-4-one:

-

A mixture of the chalcone (5 mmol) and selenium dioxide (5.5 mmol) in dry amyl alcohol (50 mL) is refluxed for 12 hours.

-

The reaction mixture is cooled to room temperature, and the precipitated selenium is removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the resulting solid is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to afford the desired product.

-

Biological Activity and Key Signaling Pathways

Aminophenyl-substituted chromenones have been investigated for their inhibitory activity against several protein kinases, particularly those involved in cell growth, proliferation, and DNA repair. The two most prominent targets are the phosphatidylinositol 3-kinase (PI3K) and the DNA-dependent protein kinase (DNA-PK).

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

8-Amino-2-(4-aminophenyl)chromen-4-one: A Technical Guide to Molecular Modeling and Docking

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular modeling and docking studies of 8-Amino-2-(4-aminophenyl)chromen-4-one, a novel aminoflavone derivative with significant therapeutic potential. This document outlines the core methodologies, summarizes key quantitative data from related studies, and visualizes the associated biological pathways and experimental workflows.

Introduction

This compound belongs to the flavonoid family, a class of compounds widely recognized for their diverse pharmacological activities.[1] The introduction of amino groups into the flavonoid scaffold can significantly enhance their biological and pharmacological effects.[2] Computational methods, particularly molecular modeling and docking, are pivotal in understanding the structure-activity relationships of such compounds and in designing novel therapeutic agents.[1][3] This guide explores the in-silico analysis of this compound, focusing on its potential interactions with key biological targets.

Molecular Properties and Computational Analysis

Systematic computational studies on flavonoids, often employing Density Functional Theory (DFT) with methods like B3LYP/6-311++G**, are crucial for understanding their structural and energetic properties in the gas phase.[1][4] These studies help in analyzing molecular shape, charge distribution, and intramolecular hydrogen bonds, which are critical for receptor binding.[1]

Molecular Docking and Potential Biological Targets

Molecular docking is a fundamental computational technique used to predict the binding orientation and affinity of a ligand to a target protein.[3] Based on studies of similar chromene and aminoflavone derivatives, potential targets for this compound include enzymes involved in inflammation and cancer pathways.

For instance, a molecular docking study on a related chromene-based molecule revealed interactions with cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[5] The study reported stable hydrogen bonding interactions with key amino acid residues in the active sites of these enzymes.[5]

Quantitative Docking Data (Illustrative Examples from Related Chromene Derivatives)

The following table summarizes docking scores from a study on a related chromene derivative, illustrating the potential binding affinities.

| Target Protein | Ligand (Related Chromene Derivative) | Docking Score (Glide Score, kcal/mol) | Interacting Residues (Example) |

| Cyclooxygenase-2 (COX-2) | Chromene Derivative | -8.86 | Tyr324[5] |

| 5-Lipoxygenase (5-LOX) | Chromene Derivative | -8.22 | Gln514[5] |

Experimental Protocols

This section details the typical methodologies employed in the molecular modeling and docking of flavonoid derivatives.

Ligand and Protein Preparation

A standard protocol for preparing the ligand (this compound) and target proteins for docking studies is as follows:

Molecular Docking Protocol

The Lamarckian Genetic Algorithm (LGA) within software like AutoDock is a commonly used algorithm for molecular docking.[3]

Potential Signaling Pathways

Based on the docking studies of related aminoflavonoids, this compound may modulate inflammatory pathways.

Conclusion

The in-silico analysis presented in this guide, based on data from structurally related compounds, suggests that this compound is a promising candidate for further investigation as a therapeutic agent. The detailed protocols and visualized workflows provide a solid foundation for researchers to undertake molecular modeling and docking studies to explore its full potential. Further experimental validation is necessary to confirm these computational predictions.

References

- 1. A Systematic Computational Study on Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inventi Rapid: Molecular Modeling | Inventi Journals Pvt.Ltd [inventi.in]

Navigating the Preclinical Gauntlet: A Technical Guide to the Safety and Toxicity Profile of 8-Amino-2-(4-aminophenyl)chromen-4-one

For Immediate Release

[City, State] – The burgeoning field of chromen-4-one derivatives holds significant promise for novel therapeutic agents. This technical guide provides a comprehensive framework for evaluating the safety and toxicity profile of a specific novel compound, 8-Amino-2-(4-aminophenyl)chromen-4-one. While specific preclinical data for this exact molecule is not yet publicly available, this document outlines the requisite experimental methodologies and data presentation standards for its assessment, drawing upon established protocols for the broader class of 2-phenyl-4H-chromen-4-one derivatives. This guide is intended for researchers, scientists, and drug development professionals to inform the design of preclinical safety studies.

Flavonoids and their synthetic analogs, including chromen-4-one derivatives, are widely recognized for their diverse pharmacological activities, particularly as anti-inflammatory agents.[1][2] The therapeutic potential of these compounds necessitates a thorough and systematic evaluation of their safety profile before they can advance to clinical trials.

Section 1: In Vitro Toxicity Assessment

A foundational step in preclinical safety evaluation is the in vitro assessment of a compound's potential toxicity. These assays provide early indicators of potential liabilities and help in the selection of promising lead candidates, while also adhering to the principles of reducing animal use in research.[3]

Cytotoxicity Assays

Cytotoxicity assays are crucial for determining the concentration at which a compound induces cell death. A standard panel of cell lines should be employed to assess both general cytotoxicity and potential for off-target effects.

Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound

| Cell Line | Type | Assay | IC50 (µM) |

| HepG2 | Human Hepatocellular Carcinoma | MTT | > 100 |

| HEK293 | Human Embryonic Kidney | Neutral Red Uptake | > 100 |

| A549 | Human Lung Carcinoma | Resazurin | > 100 |

| RAW 264.7 | Mouse Macrophage | LDH Release | > 100 |

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Genotoxicity Assays

Genotoxicity testing is a critical component of safety assessment, designed to detect compounds that can induce genetic mutations or chromosomal damage.[4]

Table 2: Standard Genotoxicity Assay Panel

| Assay | Organism/Cell Line | Endpoint |

| Bacterial Reverse Mutation (Ames) Test | Salmonella typhimurium strains | Gene mutation |

| In Vitro Micronucleus Test | Human peripheral blood lymphocytes | Chromosomal damage |

| In Vitro Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) cells | Clastogenicity |

Experimental Protocol: Ames Test (OECD TG 471)

-

Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction).

-

Compound Exposure: Expose the bacterial strains to a range of concentrations of this compound.

-

Plating: Plate the treated bacteria on a minimal glucose agar medium.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Colony Counting: Count the number of revertant colonies. A significant, dose-dependent increase in revertants compared to the negative control indicates mutagenic potential.

Section 2: In Vivo Acute Toxicity

Following in vitro assessment, in vivo studies in animal models are conducted to understand the compound's effects in a whole organism.[5]

Table 3: Hypothetical Acute Oral Toxicity Data (OECD TG 423)

| Species | Sex | Dose (mg/kg) | Observations |

| Sprague-Dawley Rat | Female | 300 | No adverse effects observed. |

| Sprague-Dawley Rat | Female | 2000 | No mortality or significant clinical signs of toxicity. |

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD TG 423)

-

Animal Acclimatization: Acclimatize adult female Sprague-Dawley rats for at least 5 days.

-

Dosing: Administer a single oral dose of this compound (e.g., 300 mg/kg) to one group of animals.

-

Observation: Observe animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.

-

Dose Adjustment: If no adverse effects are observed, a higher dose (e.g., 2000 mg/kg) is administered to a new group of animals.

-

Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

Section 3: Mechanistic Insights and Pathway Analysis

Understanding the mechanism of action is crucial for both efficacy and safety. For chromen-4-one derivatives with anti-inflammatory properties, investigating their effect on relevant signaling pathways is key. Some derivatives have been shown to modulate the TLR4/MAPK pathway.[2]

Caption: Preclinical Safety Evaluation Workflow.

Caption: Hypothetical Inhibition of TLR4/MAPK Signaling.

Conclusion